cucurbitacin IIb

Description

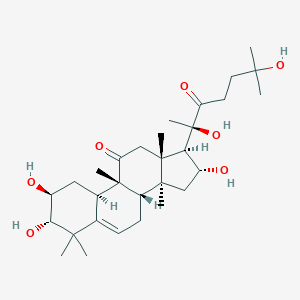

Structure

3D Structure

Properties

CAS No. |

50298-90-3 |

|---|---|

Molecular Formula |

C30H48O7 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(2S,3S,8S,9R,10R,13R,14S,16R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1 |

InChI Key |

VVBWBGOEAVGFTN-BLGDFNBKSA-N |

Isomeric SMILES |

C[C@@]12C[C@H](C([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O |

Canonical SMILES |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |

Synonyms |

23,24-dihydrocucurbitacin F hemslecin B |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Cucurbitacin IIb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin IIb, a tetracyclic triterpenoid found predominantly in plants of the Hemsleya genus, has garnered significant interest for its potent anti-inflammatory and anticancer activities. As a member of the cucurbitacin F class, its origin lies in the intricate isoprenoid biosynthetic pathway, branching from the common precursor 2,3-oxidosqualene. This technical guide provides an in-depth exploration of the biosynthetic origins of cucurbitacin IIb, detailing the enzymatic transformations and genetic regulation involved. Furthermore, it addresses the current landscape of its chemical synthesis and provides detailed protocols for its isolation and for key experiments to elucidate its biological activity, including cell viability assays and the analysis of pivotal signaling pathways.

Biosynthetic Origin of Cucurbitacin IIb

The biosynthesis of cucurbitacins is a complex process that begins with the cyclization of 2,3-oxidosqualene.[1][2][3] In cucurbitacin-producing plants, this foundational step is catalyzed by the enzyme cucurbitadienol synthase (CBS), an oxidosqualene cyclase (OSC), to form the precursor cucurbitadienol.[4] From this common backbone, a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s), and subsequent acylations by acetyltransferases (ACTs), lead to the diverse array of cucurbitacin structures.[5][6][7]

Cucurbitacin IIb is a derivative of cucurbitacin F, and its biosynthesis is believed to follow a pathway involving several key enzymatic steps. While the entire pathway has not been fully elucidated in a single study, a proposed sequence of events can be constructed based on research on related cucurbitacins and analyses of the producing organisms like Hemsleya chinensis.[4][8][9]

The proposed biosynthetic pathway for cucurbitacin F-type compounds, including cucurbitacin IIb, involves modifications at several carbon positions of the cucurbitadienol skeleton. These include:

-

C-11 oxidation: Introduction of a carbonyl group.

-

C-20 hydroxylation: Addition of a hydroxyl group.

-

C-2 β-hydroxylation: Addition of a hydroxyl group in the beta configuration.

-

C-25 hydroxylation: Addition of a hydroxyl group.

-

C-25 acetylation: Acetylation of the C-25 hydroxyl group.

-

C-22 ketonization: Formation of a keto group.

-

C-16 α-hydroxylation: Addition of a hydroxyl group in the alpha configuration.

Cucurbitacin IIb is chemically known as 23,24-dihydrocucurbitacin F.[10] This suggests that a final step in its specific biosynthesis involves the reduction of the double bond between carbons 23 and 24 of a cucurbitacin F precursor.

The genetic regulation of cucurbitacin biosynthesis is controlled by specific transcription factors. In several cucurbit species, basic helix-loop-helix (bHLH) transcription factors, such as Bt (Bitter fruit) and Bl (Bitter leaf), have been shown to regulate the expression of the biosynthetic genes in a tissue-specific manner.[1]

Proposed Biosynthetic Pathway of Cucurbitacin IIb

Chemical Synthesis of Cucurbitacin IIb

To date, a complete de novo total synthesis of cucurbitacin IIb has not been reported in the peer-reviewed literature. The structural complexity of cucurbitacins, characterized by a highly oxygenated and stereochemically rich tetracyclic core, presents a significant challenge for synthetic organic chemists.

Research in this area has primarily focused on:

-

Semisynthesis: Modification of naturally abundant cucurbitacins to produce novel derivatives with potentially improved pharmacological profiles.

-

Synthesis of the Cucurbitane Skeleton: Efforts have been directed towards the construction of the core tetracyclic structure of cucurbitanes. For instance, the asymmetric de novo synthesis of octanorcucurbitacin B has been achieved, providing a synthetic route to the cucurbitane skeleton without relying on a lanostane intermediate.[11][12]

The lack of a total synthesis for cucurbitacin IIb underscores the continued reliance on isolation from natural sources for its procurement.

Experimental Protocols

Isolation and Purification of Cucurbitacin IIb from Hemsleya Species

This protocol is a generalized procedure based on methods for isolating cucurbitacins from plant material.[8]

1. Extraction:

- Dried and powdered tubers of Hemsleya chinensis (or a related species) are refluxed with 75% ethanol.

- The solvent is removed under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. Cucurbitacin IIb is typically found in the ethyl acetate fraction.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography on silica gel or a reversed-phase C18 column.

- A gradient elution system is employed, for example, a methanol-water gradient for reversed-phase chromatography.

- Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Fractions containing pure cucurbitacin IIb are pooled and the solvent is evaporated.

4. Final Purification and Identification:

- Further purification can be achieved by preparative HPLC.

- The structure and purity of the isolated compound are confirmed by spectroscopic methods, including NMR (1H and 13C) and mass spectrometry.

Cell Viability Assay (WST-1)

This protocol describes the use of a WST-1 assay to determine the effect of cucurbitacin IIb on the viability of cancer cell lines.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete culture medium.

- Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Treatment with Cucurbitacin IIb:

- Prepare a stock solution of cucurbitacin IIb in DMSO.

- Dilute the stock solution with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

- Replace the medium in the wells with 100 µL of medium containing various concentrations of cucurbitacin IIb. Include untreated and vehicle-only (DMSO) controls.

- Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. WST-1 Assay:

- Add 10 µL of WST-1 reagent to each well.

- Incubate for 1-4 hours at 37°C.

- Gently shake the plate for 1 minute.

- Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

- Subtract the absorbance of the blank (medium only) from all readings.

- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of STAT3 Phosphorylation

This protocol outlines the procedure for detecting changes in the phosphorylation of STAT3 in cells treated with cucurbitacin IIb.[13]

1. Cell Lysis:

- Plate and treat cells with cucurbitacin IIb for the desired time points (e.g., 0, 15, 30, 60 minutes).

- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

2. Protein Quantification:

- Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

- Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-polyacrylamide gel electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

5. Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

- To normalize the data, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

Measurement of Cytokine Production (ELISA)

This protocol describes the quantification of inflammatory cytokines (e.g., TNF-α, IL-6) released from cells following treatment with cucurbitacin IIb.[13]

1. Sample Collection:

- Culture cells (e.g., lymphocytes) and pre-treat with or without cucurbitacin IIb for 1 hour.

- Stimulate the cells with an appropriate agent (e.g., Concanavalin A for lymphocytes) for various time points (e.g., 6, 24, 48 hours).

- Collect the cell culture supernatants and centrifuge to remove any cells or debris.

2. ELISA Procedure:

- Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest.

- Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.

- Block the plate to prevent non-specific binding.

- Add standards and the collected cell culture supernatants to the wells.

- Incubate to allow the cytokine to bind to the capture antibody.

- Wash the plate and add a biotinylated detection antibody.

- Incubate and wash, then add streptavidin-HRP.

- Incubate and wash, then add a TMB substrate solution to develop the color.

- Stop the reaction with a stop solution.

3. Data Analysis:

- Measure the absorbance at 450 nm.

- Generate a standard curve from the absorbance values of the known concentrations of the cytokine standards.

- Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Logical Relationships

Cucurbitacin IIb exerts its biological effects by modulating key cellular signaling pathways. A primary target is the JAK/STAT3 pathway, which is often constitutively active in cancer cells and plays a crucial role in inflammation. Cucurbitacin IIb has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.[13] This inhibition of STAT3 is a central mechanism underlying its anti-inflammatory and pro-apoptotic effects.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Viability) | Varies by cell line | Bladder Cancer Cells | [14] |

| STAT3 Phosphorylation | Markedly reduced | Con A-activated lymphocytes | [13] |

| TNF-α Production | Significantly decreased | Con A-activated lymphocytes | [13] |

| IL-6 Production | Significantly decreased | Con A-activated lymphocytes | [13] |

Conclusion

Cucurbitacin IIb originates from the complex triterpenoid biosynthetic pathway in plants, with its unique structure arising from a series of enzymatic modifications of the cucurbitadienol backbone. While its complete chemical synthesis remains an open challenge, its potent biological activities, particularly the inhibition of the STAT3 signaling pathway, make it a compelling molecule for further research and drug development. The experimental protocols provided herein offer a framework for the continued investigation of its therapeutic potential.

References

- 1. Cucurbitacin F | 5939-57-1 | Benchchem [benchchem.com]

- 2. Metabolome and Transcriptome Analyses of Cucurbitacin Biosynthesis in Luffa (Luffa acutangula) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathway elucidation of pharmaceutical cucurbitacin IIa in Hemsleya chinensis and high-level production of precursor cucurbitadienol in engineered Saccharomyces cerevisiae and Nicotiana benthamiana | bioRxiv [biorxiv.org]

- 5. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 23,24-Dihydrocucurbitacin F | C30H48O7 | CID 54747446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cucurbitacin IIb Extracted from Hemsleya penxianensis Induces Cell Cycle Arrest and Apoptosis in Bladder Cancer Cells by Regulating Cell Cycle Checkpoints and Mitochondrial Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cucurbitacin IIb: Natural Sources and Isolation Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cucurbitacin IIb, a potent tetracyclic triterpenoid with significant therapeutic potential. The document details its primary natural sources, outlines established isolation and purification methodologies, and presents its mechanism of action through key signaling pathways. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction to Cucurbitacin IIb

Cucurbitacin IIb is a naturally occurring compound belonging to the cucurbitacin family, a class of bitter-tasting tetracyclic triterpenoids. Renowned for their diverse biological activities, cucurbitacins, including cucurbitacin IIb, have garnered significant interest in the scientific community for their potent anti-inflammatory and anticancer properties. This guide focuses on the technical aspects of sourcing and isolating cucurbitacin IIb for research and development purposes.

Natural Sources of Cucurbitacin IIb

Cucurbitacin IIb is predominantly found in plants belonging to the Cucurbitaceae family . Extensive research has identified several key genera as rich sources of this compound.

Primary Natural Sources:

-

Hemsleya: Various species within this genus, including Hemsleya amabilis, Hemsleya chinensis, and Hemsleya penxianensis, are prominent sources of cucurbitacin IIb. The rhizomes of these plants are particularly rich in this compound.

-

Ibervillea sonorae: Commonly known as "wereke," the roots of this plant have been identified as a significant source of cucurbitacin IIb.

While other members of the Cucurbitaceae family produce a variety of cucurbitacins, the aforementioned species are specifically noted for their significant concentrations of cucurbitacin IIb.

Isolation and Purification Methodologies

The isolation of cucurbitacin IIb from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

General Experimental Workflow

The overall process for isolating cucurbitacin IIb can be summarized in the following workflow:

Figure 1: General workflow for the isolation of cucurbitacin IIb.

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Fractionation from Hemsleya amabilis Rhizomes

-

Preparation of Plant Material: Air-dry the rhizomes of Hemsleya amabilis and grind them into a fine powder.

-

Extraction: Macerate the powdered rhizomes with 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. Cucurbitacin IIb will primarily partition into the more polar organic fractions (chloroform and ethyl acetate).

-

Fraction Concentration: Evaporate the solvent from each fraction to yield the respective crude fractions.

Protocol 2: Column Chromatography Purification

-

Stationary Phase: Pack a glass column with silica gel (100-200 mesh) slurried in the initial mobile phase.

-

Sample Loading: Dissolve the chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 10%).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 95:5 v/v). Visualize the spots under UV light (254 nm).

-

Pooling and Concentration: Combine the fractions containing the compound of interest (identified by comparison with a standard or by further analytical methods) and evaporate the solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

-

Column: Use a C18 reversed-phase preparative HPLC column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 20% to 80% acetonitrile in water over 40 minutes.

-

Flow Rate: A typical flow rate for preparative HPLC is in the range of 5-20 mL/min, depending on the column dimensions.

-

Detection: Monitor the elution at a wavelength of 230 nm.

-

Fraction Collection: Collect the peak corresponding to cucurbitacin IIb.

-

Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

The yield of cucurbitacin IIb can vary significantly depending on the plant source, the part of the plant used, and the extraction and purification methods employed.

| Plant Source | Plant Part | Extraction Method | Cucurbitacin IIb Content/Yield | Reference |

| Ibervillea sonorae | Root | Ethanolic Extraction | 6.7 mg/g of standardized extract | [1] |

| Ibervillea sonorae | Root | Ethyl Acetate Extraction | 18.4 mg/g of standardized extract | [1] |

| Hemsleya chinensis | Tuber | Ethanolic Extraction | Identified as a major component | [2] |

Signaling Pathways Modulated by Cucurbitacin IIb

Cucurbitacin IIb exerts its biological effects, particularly its anticancer activity, by modulating key cellular signaling pathways.

Inhibition of the EGFR/MAPK Signaling Pathway

Cucurbitacin IIb has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This inhibition leads to the suppression of cell proliferation and induction of apoptosis.

Figure 2: Inhibition of the EGFR/MAPK signaling pathway by cucurbitacin IIb.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target of cucurbitacin IIb. By inhibiting the phosphorylation and activation of STAT3, cucurbitacin IIb can suppress the transcription of genes involved in cell survival and proliferation, thereby promoting apoptosis.

Figure 3: Inhibition of the STAT3 signaling pathway by cucurbitacin IIb.

Conclusion

Cucurbitacin IIb represents a promising natural product for drug development, particularly in the field of oncology. This guide provides a foundational understanding of its natural sources and the technical methodologies required for its isolation and purification. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to investigate the therapeutic potential of this potent compound. Further research into optimizing extraction and purification processes will be crucial for enabling larger-scale studies and potential clinical applications.

References

Unraveling the Core Mechanism of Cucurbitacin IIb: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the fundamental mechanism of action of cucurbitacin IIb has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This in-depth whitepaper elucidates the molecular interactions and signaling pathways modulated by this potent natural compound, offering a foundation for future therapeutic development.

Cucurbitacin IIb, a tetracyclic triterpenoid found in various plants, has demonstrated significant anti-cancer and anti-inflammatory properties. This guide synthesizes current research to present its core mechanisms, focusing on its impact on key cellular processes including apoptosis, cell cycle progression, and inflammatory responses.

Multi-Targeting Effects on Cellular Signaling

Cucurbitacin IIb exerts its biological activities through the modulation of several critical signaling pathways. A primary target is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3. Cucurbitacin IIb has been shown to inhibit the phosphorylation of STAT3, a key transcription factor often constitutively activated in cancer cells, thereby impeding tumor cell survival and proliferation.

Furthermore, cucurbitacin IIb influences the mitogen-activated protein kinase (MAPK) cascade, affecting the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (Erk1/2). It also demonstrates a complex interplay with the nuclear factor-kappa B (NF-κB) signaling pathway. While it can enhance the phosphorylation of IκB and NF-κB, it effectively blocks the nuclear translocation of NF-κB, a crucial step for its activity as a transcription factor for pro-inflammatory and survival genes.

Recent studies have also identified the epidermal growth factor receptor (EGFR) as a target of cucurbitacin IIb. It has been shown to inhibit the kinase activity of EGFR, thereby suppressing downstream signaling through the EGFR/MAPK pathway, which is pivotal in many cancers.

Quantitative Analysis of Cucurbitacin IIb Activity

To provide a clear comparative overview for researchers, the following tables summarize the available quantitative data on the efficacy of cucurbitacin IIb and related cucurbitacins.

Table 1: IC50 Values of Cucurbitacin IIb in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa | Cervical Cancer | 7.3 | [1] |

| A549 | Lung Cancer | 7.8 | [1] |

Table 2: Comparative IC50 Values of Other Cucurbitacins

| Cucurbitacin | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Cucurbitacin B | H1975 | Non-Small Cell Lung Cancer | 0.19 | [2] |

| H820 | Non-Small Cell Lung Cancer | 0.28 | [2] | |

| A549 | Non-Small Cell Lung Cancer | 4.23 | [2] | |

| H1299 | Non-Small Cell Lung Cancer | 1.57 | [2] | |

| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 0.2726 | [3] |

| BXPC-3 | Pancreatic Cancer | 0.3852 | [3] | |

| CFPAC-1 | Pancreatic Cancer | 0.3784 | [3] | |

| SW 1990 | Pancreatic Cancer | 0.4842 | [3] | |

| Cucurbitacin E | AGS | Gastric Cancer | 0.1 µg/ml | [4] |

| Cucurbitacin D | AGS | Gastric Cancer | 0.3 µg/ml | [4] |

Key Experimental Methodologies

This guide provides detailed protocols for the key experiments cited in the study of cucurbitacin IIb's mechanism of action. These protocols are intended to facilitate the replication and further investigation of its effects.

Western Blot Analysis for Protein Phosphorylation

Objective: To quantify the dose-dependent effect of cucurbitacin IIb on the phosphorylation of target proteins such as STAT3, JNK, and Erk1/2.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., A549, HeLa) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of cucurbitacin IIb (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-JNK, JNK, p-Erk1/2, Erk1/2) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

Objective: To determine the induction of apoptosis by cucurbitacin IIb.

Protocol:

-

Cell Treatment: Seed cells and treat with cucurbitacin IIb at various concentrations for 24-48 hours. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess the effect of cucurbitacin IIb on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with cucurbitacin IIb for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.

NF-κB Nuclear Translocation Assay by Immunofluorescence

Objective: To visualize and quantify the effect of cucurbitacin IIb on the nuclear translocation of NF-κB.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with an NF-κB activator (e.g., TNF-α) in the presence or absence of cucurbitacin IIb.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a solution containing BSA to prevent non-specific antibody binding.

-

Antibody Staining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. The localization of NF-κB (cytoplasmic vs. nuclear) can be observed and quantified using image analysis software.

Visualizing the Molecular Pathways

To further clarify the intricate mechanisms of cucurbitacin IIb, the following diagrams illustrate the key signaling pathways it modulates.

References

- 1. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Cucurbitacin IIb: From Folk Remedy to Modern Pharmacological Probe

An In-depth Technical Guide on its Discovery, History, and Scientific Validation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids, renowned for their characteristic bitterness and potent biological activities.[1][2] These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins, gourds, and melons, where they serve as a natural defense mechanism against herbivores.[1][3] Among the diverse members of this family, Cucurbitacin IIb (also known as 23,24-dihydrocucurbitacin F or hemslecin B) has emerged as a compound of significant interest due to its historical use in traditional medicine and its validated pharmacological effects, particularly its anti-inflammatory and anti-cancer properties.[4][5] This technical guide provides a comprehensive overview of the discovery of cucurbitacin IIb, its roots in folk medicine, and the scientific validation of its bioactivities through modern experimental approaches.

Discovery and Isolation

The journey of cucurbitacins began in 1831 with the isolation of the first crystalline substance from this family, named α-elaterin.[2][6] However, the specific isolation and structural elucidation of Cucurbitacin IIb occurred much later as analytical techniques advanced. Cucurbitacin IIb is notably isolated from plants like Hemsleya amabilis.[4] The general process for isolating cucurbitacins, including IIb, involves extraction from plant material followed by extensive chromatographic purification.

The inherent polarity of cucurbitacins dictates the use of polar solvents like methanol or ethanol for initial extraction.[6][7] Subsequent purification is a multi-step process designed to separate the complex mixture of phytochemicals present in the crude extract.

Historical Use in Folk Medicine

Long before its isolation and characterization, plants containing cucurbitacin IIb and related compounds were staples in various traditional medicine systems. For instance, Hemsleyadine tablets, which contain cucurbitacin IIb as a major active component, have been used clinically for treating conditions like bacillary dysentery, enteritis, and acute tonsillitis, pointing to a historical recognition of its anti-inflammatory and antimicrobial properties.[8][9][10]

Plants from the Cucurbitaceae family, in general, have a rich history in folk medicine for treating a wide array of ailments, including digestive issues, inflammation, diabetes, and even cancer.[3][11][12] The characteristic bitter taste, now known to be due to cucurbitacins, was often associated with potent medicinal effects. This traditional knowledge provided the foundation for modern scientific investigation into the specific compounds responsible for these therapeutic actions.

Quantitative Bioactivity Data

Modern pharmacological studies have quantified the biological effects of Cucurbitacin IIb, providing a scientific basis for its traditional uses. Its activities are most pronounced in the realms of anti-cancer and anti-inflammatory effects.

Table 1: Anticancer Activity of Cucurbitacin IIb (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | 7.3 | 24 | [13] |

| A549 | Lung Cancer | 7.8 | 24 | [13] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Effects of Cucurbitacin IIb

| Assay | Model System | Measured Effect | Finding | Reference |

| Lymphocyte Proliferation | Concanavalin A-activated mouse lymphocytes | Inhibition of proliferation | Dose- and time-dependent inhibition | [8][9][10] |

| Cytokine Expression | Con A-activated mouse lymphocytes | TNF-α, IFN-γ, IL-6 protein levels | Attenuated upon exposure to CuIIb | [8][9][10] |

| NF-κB Translocation | Con A-activated mouse lymphocytes | Nuclear translocation of p65 | Blocked by CuIIb treatment | [8][9] |

| STAT3 Phosphorylation | Con A-activated mouse lymphocytes | p-STAT3 levels | Downregulated by CuIIb | [8][9][10] |

Key Experimental Protocols

Protocol 1: General Isolation and Purification of Cucurbitacin IIb

This protocol outlines a general method for the extraction and isolation of cucurbitacins from plant material, which can be adapted for Cucurbitacin IIb.

-

Extraction:

-

Pulverized, dried plant material (e.g., from Hemsleya amabilis) is macerated in 90% methanol at room temperature with continuous agitation for several days.[7][14]

-

The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude residue.[7]

-

-

Solvent Partitioning (Fractionation):

-

The crude residue is suspended in deionized water and sequentially partitioned with solvents of increasing polarity.[7]

-

First, it is extracted with a non-polar solvent like hexane to remove lipids and waxes.[7][15]

-

The remaining aqueous layer is then extracted with a moderately polar solvent such as chloroform or ethyl acetate to extract the cucurbitacins.[7][15]

-

-

Chromatographic Purification:

-

The chloroform/ethyl acetate fraction, rich in cucurbitacins, is concentrated and subjected to column chromatography.[6][15]

-

A silica gel column is typically used, with a gradient elution system of solvents like chloroform and methanol.[16]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).[16]

-

Fractions containing the compound of interest are pooled and may require further purification using techniques like Preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>98%).[7][14]

-

Protocol 2: MTT Assay for Cytotoxicity (IC50 Determination)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding:

-

Cancer cells (e.g., HeLa, A549) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.[16]

-

-

Compound Treatment:

-

The isolated Cucurbitacin IIb is dissolved in a suitable solvent (e.g., DMSO) and then diluted with cell culture medium to achieve a range of final concentrations.[16]

-

The old medium is removed from the cells, and they are incubated with the medium containing different concentrations of Cucurbitacin IIb for a specified period (e.g., 24 hours).[16]

-

-

MTT Incubation:

-

After the treatment period, 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 1.0 mg/ml) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[16]

-

-

Solubilization and Measurement:

-

The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[16]

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Cucurbitacin IIb exerts its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory and anticancer activities are often linked to its ability to interfere with transcription factors and protein kinases that are critical for cell survival and proliferation.

JAK/STAT Signaling Pathway

A primary mechanism of action for many cucurbitacins, including IIb, is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[17][18][19] This pathway is crucial for cytokine signaling, and its aberrant activation is a hallmark of many cancers and inflammatory diseases. Cucurbitacin IIb has been shown to downregulate the phosphorylation of STAT3, a key protein in this pathway, thereby preventing its activation and translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell proliferation and survival.[4][8][9]

Other Modulated Pathways

In addition to JAK/STAT, Cucurbitacin IIb influences other critical pathways:

-

NF-κB Pathway : It has been shown to block the nuclear translocation of the NF-κB p65 subunit, a key regulator of the inflammatory response.[8][9]

-

MAPK Pathway : The compound can suppress the phosphorylation of JNK and Erk1/2, components of the Mitogen-Activated Protein Kinase pathway, which is involved in cell proliferation and apoptosis.[8][9][10]

-

EGFR/MAPK Pathway : Some studies suggest that Cucurbitacin IIb induces apoptosis and cell-cycle arrest through the regulation of the EGFR/MAPK pathway.[4][13]

Experimental Workflow Visualization

The process from plant material to purified compound and subsequent biological testing follows a logical workflow.

References

- 1. Cucurbitacin - Wikipedia [en.wikipedia.org]

- 2. phcogrev.com [phcogrev.com]

- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cucurbitacin IIb alleviates colitis via regulating gut microbial composition and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Cucurbitacin IIb exhibits anti-inflammatory activity through modulating multiple cellular behaviors of mouse lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. plantarchives.org [plantarchives.org]

- 12. Determination of cucurbitacin E in some selected herbs of ayurvedic importance through RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 16. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Cucurbita pepo and Cucurbitacin in the Management of Anti-proliferation by JAK/STAT Pathway | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

Unveiling Cucurbitacin IIb: A Potent Inhibitor of STAT3 Signaling

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular signaling, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a pivotal player in cancer progression and inflammatory diseases. Its constitutive activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. This technical guide delves into the molecular mechanisms and experimental validation of cucurbitacin IIb, a naturally occurring tetracyclic triterpenoid, as a potent inhibitor of the STAT3 signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising compound.

The STAT3 Signaling Cascade: A Key Oncogenic Driver

The Janus kinase (JAK)/STAT3 pathway is a critical signaling cascade that transduces signals from cytokines and growth factors, regulating fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis. In a homeostatic state, this pathway is tightly regulated. However, in many cancerous and inflammatory conditions, the pathway becomes persistently active.

The canonical activation of STAT3 begins with the binding of a ligand, such as Interleukin-6 (IL-6), to its receptor. This induces receptor dimerization and the subsequent activation of associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm. Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription. These target genes include key regulators of cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).

Cucurbitacin IIb: A Natural Inhibitor of STAT3 Activation

Cucurbitacin IIb belongs to the cucurbitacin family of compounds, which are well-documented for their potent biological activities, including anti-cancer and anti-inflammatory effects. A growing body of evidence highlights the ability of cucurbitacins to modulate the JAK/STAT3 signaling pathway.

Cucurbitacin IIb exerts its inhibitory effect primarily by targeting the activation of STAT3. Studies have demonstrated that cucurbitacin IIb can dose-dependently decrease the phosphorylation of STAT3 at Tyr705[1]. By preventing this crucial phosphorylation step, cucurbitacin IIb effectively blocks the subsequent dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its downstream target genes. This mechanism of action has been implicated in the compound's ability to attenuate cancer cachexia-induced skeletal muscle atrophy and to exert anti-inflammatory effects[1].

While cucurbitacin IIb is a potent inhibitor, it is important to note that other members of the cucurbitacin family, such as cucurbitacin B and I, also exhibit strong inhibitory activity against STAT3, often through a similar mechanism of blocking STAT3 phosphorylation. Some cucurbitacins may also inhibit the upstream kinase, JAK2.

Quantitative Analysis of Cucurbitacin Activity

The inhibitory potency of cucurbitacins, including cucurbitacin IIb and its close analogs, has been quantified across various cell lines and experimental conditions. The following tables summarize key quantitative data, providing a comparative overview of their biological effects.

Table 1: Inhibitory Concentration (IC50) of Cucurbitacins on Cell Viability

| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| Cucurbitacin B | KKU-213 | Cholangiocarcinoma | 24 | 0.048 | [2] |

| 48 | 0.036 | [2] | |||

| 72 | 0.032 | [2] | |||

| KKU-214 | Cholangiocarcinoma | 24 | 0.088 | [2] | |

| 48 | 0.053 | [2] | |||

| 72 | 0.04 | [2] | |||

| Cucurbitacin B | SCC-9 | Oral Squamous Carcinoma | 24 | 0.1487 | |

| Cucurbitacin B | HSC-3 | Oral Squamous Carcinoma | 24 | 0.08478 | |

| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 72 | 0.2726 | |

| Cucurbitacin I | BXPC-3 | Pancreatic Cancer | 72 | 0.3852 | |

| Cucurbitacin I | CFPAC-1 | Pancreatic Cancer | 72 | 0.3784 | |

| Cucurbitacin I | SW 1990 | Pancreatic Cancer | 72 | 0.4842 |

Table 2: Dose-Dependent Effects of Cucurbitacin IIb on STAT3 Signaling

| Compound | Cell Line | Treatment | Effect | Reference |

| Cucurbitacin IIb | C2C12 myotubes | 10 and 20 µM | Dose-dependently attenuated conditioned medium-induced myotube atrophy and decreased phosphorylation of STAT3 (Tyr705). | [1] |

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

References

Cucurbitacin IIb: A Technical Guide to Its Impact on Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the mechanisms by which cucurbitacin IIb, a natural triterpenoid compound, induces apoptosis in cancer cells. It synthesizes quantitative data, details established experimental protocols, and visualizes the complex signaling cascades involved, serving as a critical resource for oncology research and therapeutic development.

Quantitative Effects of Cucurbitacin IIb

Cucurbitacin IIb demonstrates significant antiproliferative and pro-apoptotic activity across various cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) and its impact on key apoptotic protein expression.

Table 1: Antiproliferative Activity of Cucurbitacin IIb in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| A549 | Lung Carcinoma | 7.8 | 24 |

| HeLa | Cervical Cancer | 7.3 | 24 |

Summary of IC50 values reported for Cucurbitacin IIb. A study showed that treatment with 8 µM cucurbitacin IIb for 24 hours significantly inhibited the proliferation of HeLa and A549 tumor cells, with IC50 values of 7.3 and 7.8 µM, respectively[1].

Table 2: Modulation of Key Apoptotic Proteins by Cucurbitacins

| Protein Family | Specific Protein | Effect of Cucurbitacin Treatment | Method of Detection |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2, Bcl-xL | Downregulation | Western Blot, qRT-PCR |

| Bcl-2 Family (Pro-apoptotic) | Bax, Bad | Upregulation | Western Blot, qRT-PCR |

| Caspase Family (Initiator) | Caspase-8, Caspase-9 | Activation / Cleavage | Western Blot, Activity Assay |

| Caspase Family (Executioner) | Caspase-3 | Activation / Cleavage | Western Blot, Activity Assay |

| Downstream Substrate | PARP | Cleavage | Western Blot |

Cucurbitacins shift the balance of Bcl-2 family proteins to favor apoptosis by downregulating anti-apoptotic members like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax and Bad[2][3]. This leads to the activation of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3), culminating in the cleavage of key cellular substrates like PARP, a hallmark of apoptosis[2][4][5].

Apoptotic Signaling Pathways Modulated by Cucurbitacin IIb

Cucurbitacin IIb induces apoptosis through a multi-faceted approach, primarily by targeting key signaling pathways that regulate cell survival and death. Evidence suggests its major impact is on the JAK/STAT and EGFR/MAPK pathways, which leads to the activation of the intrinsic (mitochondrial) apoptotic cascade.

Studies have shown that cucurbitacin IIb can induce apoptosis by inhibiting the EGFR/mitogen-activated protein kinase (MAPK) pathway[1][6]. Furthermore, cucurbitacins are known to suppress the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival[2][7]. This inhibition leads to decreased levels of phosphorylated STAT3 and its downstream anti-apoptotic targets, such as Bcl-2[7]. The disruption of these survival signals converges on the mitochondria, triggering the intrinsic apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent caspase activation[2][8].

Caption: Cucurbitacin IIb apoptotic signaling pathway.

Experimental Protocols

The investigation of cucurbitacin IIb's pro-apoptotic effects relies on a suite of standardized molecular and cell biology techniques. Below are detailed methodologies for key experiments.

This assay quantitatively measures metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., A549, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of cucurbitacin IIb (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Western blotting is used to detect and quantify specific proteins in a sample, such as caspases and Bcl-2 family members.

-

Cell Lysis: After treatment with cucurbitacin IIb, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane[9].

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software. Normalize target protein levels to the loading control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[10][11].

-

Cell Harvesting: Following treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin[11].

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer[12].

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for apoptosis studies.

References

- 1. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]

- 5. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacin IIb induces apoptosis and cell cycle arrest through regulating EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 12. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

Initial Investigation of Cucurbitacin IIb In Vivo Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the in vivo toxicity of cucurbitacin IIb. It is intended for informational purposes for research and drug development professionals. A comprehensive toxicological profile of cucurbitacin IIb is not yet available in the public domain, and further targeted in vivo studies are required to establish a definitive safety profile. The information presented herein should be interpreted with caution and is not a substitute for rigorous, compound-specific toxicological evaluation.

Executive Summary

Cucurbitacin IIb, a tetracyclic triterpenoid found in various plants of the Cucurbitaceae family, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, a thorough understanding of its in vivo toxicity is crucial for its potential development as a therapeutic agent. This technical guide provides a summary of the currently limited available data on the in vivo toxicity of cucurbitacin IIb and related cucurbitacins. Due to the scarcity of specific data for cucurbitacin IIb, information from closely related analogs is included to provide a broader context for its potential toxicological profile.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Cucurbitacins

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Cucurbitacins (General) | Not Specified | Not Specified | 2 - 12.5 mg/kg | [1] |

| Cucurbitacin B | Mouse | Oral | 14 mg/kg | |

| Cucurbitacin B | Mouse | Intraperitoneal | 1 mg/kg | |

| Cucurbitacin B | Mouse | Subcutaneous | 1 mg/kg | |

| Crude Cucurbitacin (from Cucumis myriocarpus) | Rat | Not Specified | 0.68 g/kg | [2] |

Note: The significant discrepancy in the LD50 of crude cucurbitacin extract compared to isolated cucurbitacins highlights the importance of using purified compounds for accurate toxicological assessment.

Table 2: Sub-Acute Toxicity Observations for Cucurbitacin IIb (in a disease model)

| Parameter | Animal Model | Dosage | Duration | Key Observations | Reference |

| Body Weight | Mouse (DSS-induced colitis model) | 20 mg/kg | Not specified | No adverse effects on body weight noted at this therapeutic dose. |

Note: This data is from a study focused on therapeutic efficacy, not a formal toxicity study. Therefore, comprehensive toxicological endpoints were not evaluated.

Experimental Protocols

Detailed experimental protocols for in vivo toxicity studies of cucurbitacin IIb are not available. The following are generalized protocols for acute and sub-acute oral toxicity studies, based on OECD guidelines, which would be appropriate for an initial investigation of cucurbitacin IIb.

Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Objective: To determine the acute oral toxicity (and estimate the LD50) of cucurbitacin IIb.

-

Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains).

-

Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have access to standard laboratory diet and water ad libitum.

-

Procedure:

-

A starting dose (e.g., guided by the general toxicity of cucurbitacins, a low dose such as 5 mg/kg) is administered to a group of three rats.

-

The animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for up to 14 days.

-

If no mortality is observed, the dose is increased for the next group of animals.

-

The study is complete when mortality is observed, or the limit dose (e.g., 2000 mg/kg) is reached without mortality.

-

-

Data Collection: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy at the end of the study.

Sub-Acute (28-Day) Oral Toxicity Study (Following OECD Guideline 407)

-

Objective: To evaluate the potential adverse effects of repeated oral administration of cucurbitacin IIb over a 28-day period.

-

Animal Model: Male and female rats (e.g., Wistar or Sprague-Dawley strains).

-

Experimental Groups:

-

Group 1: Control (vehicle only)

-

Group 2: Low dose

-

Group 3: Intermediate dose

-

Group 4: High dose

-

-

Procedure:

-

The respective doses of cucurbitacin IIb or vehicle are administered daily by oral gavage for 28 days.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are recorded weekly.

-

-

Data Collection at Terminus:

-

Hematology: Complete blood count (CBC).

-

Clinical Biochemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), etc.

-

Organ Weights: Weights of major organs (liver, kidneys, spleen, heart, etc.) are recorded.

-

Histopathology: Microscopic examination of major organs and any tissues with gross abnormalities.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Modulated by Cucurbitacin IIb

Studies on cucurbitacin IIb and its analogs suggest that they can modulate several key signaling pathways involved in inflammation and cell survival.

References

Methodological & Application

Application Notes and Protocols for Cucurbitacin IIb in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin IIb, a member of the highly oxidized tetracyclic triterpenoid family of compounds derived from plants of the Cucurbitaceae family, has garnered significant interest in oncological research. Like other cucurbitacins, it exhibits potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. Mechanistically, Cucurbitacin IIb has been shown to induce apoptosis and cell cycle arrest by modulating key signaling cascades, including the EGFR/MAPK pathway.[1][2] These characteristics make it a compelling candidate for further investigation as a potential therapeutic agent.

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy of Cucurbitacin IIb, including cell viability, apoptosis, and the analysis of relevant signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of Cucurbitacin IIb in Human Cancer Cell Lines

For comparative analysis, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Cucurbitacin IIb in different cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 24 | 7.3 | [1] |

| A549 | Lung Cancer | 24 | 7.8 | [1] |

Experimental Protocols

Cell Culture and Treatment with Cucurbitacin IIb

A crucial first step in assessing the in vitro effects of Cucurbitacin IIb is the proper maintenance and treatment of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, A549)

-

Complete growth medium (specific to the cell line, e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cucurbitacin IIb (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Cell Culture: Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2. Culture the cells in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA. Count the cells using a hemocytometer or an automated cell counter and seed them into the appropriate well plates (e.g., 96-well for viability assays, 6-well for apoptosis and protein analysis) at a predetermined density. Allow the cells to adhere and grow overnight.

-

Cucurbitacin IIb Preparation: Prepare a stock solution of Cucurbitacin IIb in sterile DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations for treatment. It is advisable to perform a serial dilution to test a range of concentrations.

-

Cell Treatment: After overnight incubation, remove the existing medium from the wells and replace it with the medium containing various concentrations of Cucurbitacin IIb. Include a vehicle control group treated with the same concentration of DMSO as the highest Cucurbitacin IIb concentration.

-

Incubation: Incubate the treated cells for the desired experimental time points (e.g., 24, 48, or 72 hours) before proceeding with specific assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

Materials:

-

Cells treated with Cucurbitacin IIb in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO or Solubilization Solution

-

Microplate reader

Protocol:

-

Following the treatment period with Cucurbitacin IIb, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

-

Cells treated with Cucurbitacin IIb in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

After treatment with Cucurbitacin IIb, collect both the floating and adherent cells. To collect adherent cells, gently wash with PBS and then trypsinize.

-

Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples within one hour using a flow cytometer.

Western Blot Analysis of Signaling Pathways

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins involved in signaling pathways affected by Cucurbitacin IIb, such as the EGFR/MAPK and JAK/STAT pathways.

Materials:

-

Cells treated with Cucurbitacin IIb in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Following treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and centrifuge to pellet the cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Densitometric analysis can be performed to quantify the protein expression levels, normalizing to a loading control like GAPDH.

Visualizations

Signaling Pathway Diagrams

Caption: Cucurbitacin IIb inhibits the EGFR/MAPK signaling pathway.

Caption: General experimental workflow for in vitro evaluation.

References

- 1. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for Cucurbitacin IIb in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited in vivo data is currently available for the use of cucurbitacin IIb in mouse cancer models. The following protocols and dosage information are compiled from studies on the anti-inflammatory effects of cucurbitacin IIb and anti-cancer studies of closely related cucurbitacins, such as cucurbitacin B and C. Researchers should use this information as a guide and conduct initial dose-finding and toxicity studies for their specific mouse model and cancer type.

Introduction

Cucurbitacins are a class of tetracyclic triterpenoid compounds known for their potent biological activities, including anti-inflammatory and anticancer effects.[1] Cucurbitacin IIb, in particular, has demonstrated anti-inflammatory properties and the ability to induce apoptosis in cancer cell lines.[2][3] It has been shown to modulate several key signaling pathways involved in cell proliferation and survival, such as the STAT3, JNK, Erk1/2, and NF-κB pathways.[3][4] These application notes provide a summary of the available data on the dosage and administration of cucurbitacin IIb and related compounds in mouse models to guide preclinical research.

Quantitative Data Summary

The following tables summarize the available quantitative data for cucurbitacin IIb and other relevant cucurbitacins in mouse models. Due to the limited in vivo cancer data for cucurbitacin IIb, data from a colitis model is presented, alongside data from cancer models for other cucurbitacins to provide a comparative reference for dose selection.

Table 1: In Vivo Dosage of Cucurbitacin IIb in a Mouse Model

| Compound | Mouse Model | Administration Route | Dosage | Treatment Schedule | Observed Effects | Reference |

| Cucurbitacin IIb | DSS-induced colitis in C57BL/6 mice | Oral gavage | Not specified, but used to study effects on colitis symptoms and inflammatory responses. | Not specified | Alleviated colitis symptoms, reduced inflammatory markers.[5] | [5] |

Table 2: In Vivo Dosages of Other Cucurbitacins in Mouse Cancer Models

| Compound | Mouse Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Observed Effects | Reference |

| Cucurbitacin B | Nude mice xenograft | Human osteosarcoma | Not specified | 0.5 mg/kg (low-dose) | Not specified | In combination with low-dose methotrexate, inhibited tumor growth. | |

| Prodrug of Cucurbitacin B | BALB/c mice | 4T1 Breast Cancer | Not specified | 3, 5, and 10 mg/kg/day | Daily | Significant inhibition of tumor growth.[6] | [6] |

| Cucurbitacin B | Nude mice xenograft | HCT116 Colon Cancer | Intraperitoneal injection | 1 mg/kg | Daily for 21 days | Significantly inhibited tumor growth.[1] | [1] |

| Cucurbitacin C | Athymic nude mice xenograft | HepG2 and PC-3 | Not specified | 0.1 mg/kg | Not specified | Effectively inhibited tumor growth.[7] | [7] |

| Cucurbitacin B | Nude mice xenograft | Hepatocellular Carcinoma (BEL-7402) | Not specified | Not specified | Not specified | Effective inhibition of the xenograft.[8] | [8] |

Note on Toxicity: High doses of cucurbitacins can be toxic. For instance, a dose of 3.0 mg/kg/day of cucurbitacin B was reported to be lethal in all treated mice after one day of administration.[6] Therefore, careful dose-escalation studies are crucial.

Experimental Protocols

The following are generalized protocols based on methodologies from studies using cucurbitacins in mouse models. These should be adapted for specific experimental designs.

Preparation of Cucurbitacin IIb for Administration

-

Solubilization: Cucurbitacin IIb is typically dissolved in a small amount of dimethyl sulfoxide (DMSO).

-

Dilution: The DMSO stock solution is then further diluted with a sterile vehicle suitable for the chosen administration route, such as saline, phosphate-buffered saline (PBS), or a solution containing Tween 80 or other solubilizing agents to ensure stability and bioavailability. The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced toxicity.

Administration to Mouse Models

The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound.

-

Intraperitoneal (IP) Injection: This route is common for systemic delivery in preclinical cancer studies.

-

Prepare the Cucurbitacin IIb solution at the desired concentration.

-

Using a 25-27 gauge needle, inject the solution into the lower abdominal quadrant of the mouse, avoiding the midline to prevent damage to the bladder or cecum.

-

The injection volume should typically be less than 2-3 mL for an adult mouse.

-

-

Oral Gavage (PO): This route is relevant for assessing oral bioavailability and is used in the colitis model study.

-

Prepare the Cucurbitacin IIb solution or suspension.

-

Use a proper-sized gavage needle (typically 20-22 gauge for mice).

-

Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

-

The volume should generally not exceed 10 ml/kg body weight.

-

Xenograft Tumor Model Protocol (General)

-

Cell Culture: Culture the desired human cancer cell line (e.g., A549, HCT116) under standard conditions.

-

Cell Implantation:

-

Harvest the cells and resuspend them in a sterile medium, often mixed with Matrigel, to a final concentration of approximately 1-5 x 10^6 cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Initiate treatment with Cucurbitacin IIb or vehicle control according to the desired dosage and schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor volume (e.g., using calipers with the formula: (Length x Width²)/2) and body weight 2-3 times per week.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

-

Signaling Pathways and Visualizations

Cucurbitacin IIb and other cucurbitacins have been shown to modulate multiple signaling pathways critical for cancer cell proliferation, survival, and apoptosis.

Key Signaling Pathways Modulated by Cucurbitacins

-

JAK/STAT Pathway: Cucurbitacins are known as selective inhibitors of the JAK/STAT signaling pathways, particularly STAT3, which is often constitutively activated in many cancers.[9] Inhibition of STAT3 phosphorylation can lead to decreased expression of downstream targets involved in cell survival and proliferation.[8]

-

EGFR/MAPK Pathway: Cucurbitacin IIb has been shown to induce apoptosis and cell cycle arrest by regulating the EGFR/MAPK pathway.[2]

-

PI3K/Akt Pathway: This is a major pathway involved in cell growth and survival that has been shown to be inhibited by some cucurbitacins.[7]

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers, and it has been identified as a target of cucurbitacins.[10]

-

NF-κB Pathway: Cucurbitacin IIb has been observed to block the nuclear translocation of NF-κB (p65), which plays a key role in inflammatory responses and cancer.[3]

Graphviz Diagrams

Caption: Signaling pathways modulated by Cucurbitacin IIb.

Caption: General experimental workflow for in vivo xenograft studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]